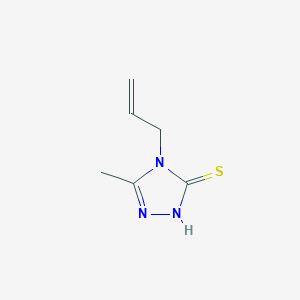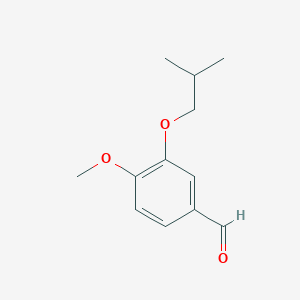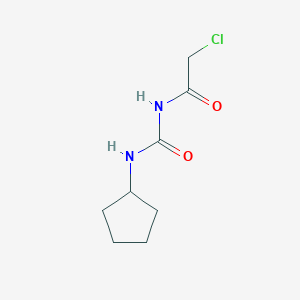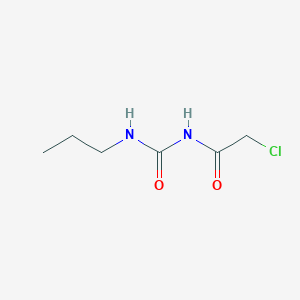
Cyclopropyldiphenylsulfonium tetrafluoroborate
描述
Cyclopropyldiphenylsulfonium tetrafluoroborate is an organosulfur compound with the molecular formula C₁₅H₁₅S·BF₄. It is a sulfonium salt where the sulfonium ion is bonded to a cyclopropyl group and two phenyl groups, with tetrafluoroborate as the counterion. This compound is known for its utility in organic synthesis, particularly in the formation of ylides, which are valuable intermediates in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyldiphenylsulfonium tetrafluoroborate typically involves the following steps:
Formation of 3-Chloropropyldiphenylsulfonium Tetrafluoroborate:
Cyclization to Form this compound:
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as temperature control, solvent recycling, and continuous flow processes, to enhance yield and efficiency.
化学反应分析
Cyclopropyldiphenylsulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Ylide Formation:
Substitution Reactions:
Common Reagents and Conditions:
Sodium Hydride: Used for deprotonation and ylide formation.
Dichloromethane: Commonly used as a solvent for extraction.
Fluoroboric Acid and Sodium Tetrafluoroborate: Used to quench reactions and precipitate products.
Major Products:
Cyclobutanones: Formed via cycloaddition reactions.
γ-Butyrolactones: Another product of cycloaddition reactions.
Substituted Cyclopentanones: Formed from specific cycloaddition reactions.
科学研究应用
Cyclopropyldiphenylsulfonium tetrafluoroborate has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry:
Material Science:
Biological Studies:
作用机制
The primary mechanism of action of cyclopropyldiphenylsulfonium tetrafluoroborate involves the formation of ylides. These ylides can undergo cycloaddition reactions, leading to the formation of various cyclic compounds. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
相似化合物的比较
Cyclopropyldiphenylsulfonium tetrafluoroborate can be compared with other sulfonium salts, such as:
Methyldiphenylsulfonium Tetrafluoroborate: Similar in structure but with a methyl group instead of a cyclopropyl group.
Ethyltriphenylphosphonium Bromide: A phosphonium salt with different reactivity and applications.
Trimethylsulfonium Iodide: Another sulfonium salt with distinct properties and uses.
Uniqueness: this compound is unique due to its ability to form cyclopropyl ylides, which are valuable intermediates in the synthesis of various cyclic compounds. This distinguishes it from other sulfonium salts that may not form such intermediates.
属性
IUPAC Name |
cyclopropyl(diphenyl)sulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15S.BF4/c1-3-7-13(8-4-1)16(15-11-12-15)14-9-5-2-6-10-14;2-1(3,4)5/h1-10,15H,11-12H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEYKSWKFYZEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC1[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BF4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187111 | |
| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33462-81-6 | |
| Record name | Sulfonium, cyclopropyldiphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33462-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033462816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Cyclopropyldiphenylsulfonium tetrafluoroborate in cationic photopolymerization?
A1: this compound (CPB) acts as a photoinitiator in cationic photopolymerization. [] While the provided research abstract does not elaborate on the specifics of CPB's mechanism in this particular study, it lists CPB as one of the photoinitiators used to initiate the polymerization of the monomer 3-[{(oxiran-2-yl)methoxy}methyl]-9-ethyl-9H-carbazole (OMEC).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine](/img/structure/B1361967.png)
![4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1361968.png)




![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)
![N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine](/img/structure/B1362033.png)



